3-methyl-8-[(2-oxo-2-phenylethyl)sulfanyl]-7-(3-phenylpropyl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione
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Overview
Description
3-methyl-8-[(2-oxo-2-phenylethyl)sulfanyl]-7-(3-phenylpropyl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione is a complex organic compound with the molecular formula C20H20N4O3S. This compound is part of the purine family and is characterized by its unique structure, which includes a phenacylsulfanyl group and a phenylpropyl group attached to the purine core. It is used in various scientific research applications due to its distinctive chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-methyl-8-[(2-oxo-2-phenylethyl)sulfanyl]-7-(3-phenylpropyl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione typically involves multiple steps. One common method includes the alkylation of 3-methylxanthine with phenacyl bromide to introduce the phenacylsulfanyl group. This is followed by the alkylation with 3-phenylpropyl bromide to attach the phenylpropyl group. The reactions are usually carried out in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification steps such as recrystallization or chromatography are employed to ensure the compound’s purity .
Chemical Reactions Analysis
Types of Reactions
3-methyl-8-[(2-oxo-2-phenylethyl)sulfanyl]-7-(3-phenylpropyl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione undergoes various chemical reactions, including:
Oxidation: The phenacylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to remove the phenacylsulfanyl group, typically using reducing agents such as lithium aluminum hydride.
Substitution: The phenacylsulfanyl group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various nucleophiles like amines, thiols, or halides.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: De-sulfanyl derivatives.
Substitution: Substituted purine derivatives.
Scientific Research Applications
3-methyl-8-[(2-oxo-2-phenylethyl)sulfanyl]-7-(3-phenylpropyl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including enzyme inhibition.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the development of new materials or as a precursor in chemical manufacturing.
Mechanism of Action
The mechanism of action of 3-methyl-8-[(2-oxo-2-phenylethyl)sulfanyl]-7-(3-phenylpropyl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione involves its interaction with specific molecular targets. It may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The phenacylsulfanyl group plays a crucial role in this interaction, enhancing the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
- 3-Methyl-8-(pentylsulfanyl)-7-(3-phenylpropyl)purine-2,6-dione
- 3-Methyl-8-{[3-(4-morpholinyl)propyl]amino}-7-(3-phenylpropyl)purine-2,6-dione
- 3-Methyl-7-(3-phenylpropyl)-8-(propylamino)purine-2,6-dione
Uniqueness
3-methyl-8-[(2-oxo-2-phenylethyl)sulfanyl]-7-(3-phenylpropyl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione is unique due to the presence of the phenacylsulfanyl group, which imparts distinct chemical and biological properties. This group enhances the compound’s reactivity and potential for enzyme inhibition, making it a valuable molecule for research and development .
Properties
IUPAC Name |
3-methyl-8-phenacylsulfanyl-7-(3-phenylpropyl)purine-2,6-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N4O3S/c1-26-20-19(21(29)25-22(26)30)27(14-8-11-16-9-4-2-5-10-16)23(24-20)31-15-18(28)17-12-6-3-7-13-17/h2-7,9-10,12-13H,8,11,14-15H2,1H3,(H,25,29,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NWAZMFIYEJDQEN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)NC1=O)N(C(=N2)SCC(=O)C3=CC=CC=C3)CCCC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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